molecular formula C8H5BrClNO B1424925 2-(Chloromethyl)-6-bromo-1,3-benzoxazole CAS No. 944903-23-5

2-(Chloromethyl)-6-bromo-1,3-benzoxazole

Cat. No. B1424925
M. Wt: 246.49 g/mol
InChI Key: RLVYPVDIOCNSDL-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-6-bromo-1,3-benzoxazole” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom. The “2-(Chloromethyl)-6-bromo” part indicates that a chloromethyl group (-CH2Cl) is attached to the second carbon of the oxazole ring, and a bromine atom is attached to the sixth carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-6-bromo-1,3-benzoxazole” would consist of a benzoxazole core with a chloromethyl group attached to the second carbon of the oxazole ring and a bromine atom attached to the sixth carbon of the benzene ring .


Chemical Reactions Analysis

Benzoxazoles, including “2-(Chloromethyl)-6-bromo-1,3-benzoxazole”, can participate in various chemical reactions. For example, the chloromethyl group might undergo nucleophilic substitution reactions . The bromine atom might also be replaced by other groups through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-6-bromo-1,3-benzoxazole” would depend on its molecular structure. For example, its polarity would be influenced by the polar oxazole ring and the polarizable bromine atom and chloromethyl group .

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(Chloromethyl)-6-bromo-1,3-benzoxazole and its derivatives have been explored for their potential in various scientific research applications, particularly focusing on their synthesis and biological activities. For example, derivatives of 1,3-benzoxazol-2(3H)-one, including 6-bromo-1,3-benzoxazol-2(3H)-one, have been synthesized and characterized, showcasing antimicrobial activity against various bacteria and yeasts. These compounds were tested for their cytotoxic properties in different cell lines, indicating their potential in medicinal chemistry and pharmaceutical research (Krawiecka et al., 2013).

Synthetic Elaboration and Reactivity

2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl and bromomethyl variants, serve as reactive scaffolds for synthetic elaboration at the 2-position. These compounds have been utilized to prepare various derivatives through substitution reactions, demonstrating their versatility in chemical synthesis. This reactivity is crucial for the development of novel compounds with potential applications in materials science, drug design, and organic synthesis (Patil & Luzzio, 2016).

Anti-Inflammatory and Cytotoxic Activities

The synthesis of 2-(halophenyl)benzoxazole-5-carboxylic acids and their evaluation for anti-inflammatory and cytotoxic activities highlight the potential therapeutic applications of benzoxazole derivatives. Specific compounds in this class have shown significant anti-inflammatory activity and cytotoxicity against cancer cell lines, underscoring their importance in the development of new anti-inflammatory and anticancer agents (Thakral et al., 2022).

Safety And Hazards

The safety and hazards of “2-(Chloromethyl)-6-bromo-1,3-benzoxazole” would depend on its reactivity and the nature of its breakdown products. For example, compounds containing chloromethyl groups can be hazardous, as they can release toxic and corrosive hydrochloric acid upon decomposition .

Future Directions

The future directions for the study of “2-(Chloromethyl)-6-bromo-1,3-benzoxazole” would depend on its potential applications. For example, if it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

6-bromo-2-(chloromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVYPVDIOCNSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(chloromethyl)-1,3-benzoxazole

CAS RN

944903-23-5
Record name 6-bromo-2-(chloromethyl)-1,3-benzoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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